molecular formula C4H6F2O2 B1583515 Ethyl difluoroacetate CAS No. 454-31-9

Ethyl difluoroacetate

Cat. No. B1583515
CAS RN: 454-31-9
M. Wt: 124.09 g/mol
InChI Key: GZKHDVAKKLTJPO-UHFFFAOYSA-N
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Description

Ethyl difluoroacetate is used in pharmaceutical intermediates, acrylization oxidation, and halogenating reaction of catalyst . It is also used in preparing pyrrazolo-pyrimidine derivatives .


Synthesis Analysis

Ethyl difluoroacetate can be synthesized through various methods. One method involves the use of ethanol, N,N-dimethyl acetamide, and difluoroacetic acid fluoride . The reaction liquid is distilled under reduced pressure to extract ethyl difluoroacetate .


Molecular Structure Analysis

The molecular formula of Ethyl difluoroacetate is C4H6F2O2 . Its molecular weight is 124.09 .


Chemical Reactions Analysis

Ethyl difluoroacetate can be degraded to difluoroacetic acid by strains of Actinobacteria . When introduced into a reaction, it can affect the cycle performance of the battery .


Physical And Chemical Properties Analysis

Ethyl difluoroacetate is a clear colorless liquid . It has a refractive index of 1.347 and a density of 1.18 g/mL at 25 °C .

Scientific Research Applications

Radical Reactions and Synthesis of Organic Compounds

  • Synthesis of 3,3-Difluoro-GABA: Ethyl/methyl 2-bromo-2,2-difluoroacetate is used in radical additions to vinyl ethers, forming difluoroacetyl-substituted acetals. This method was key in synthesizing 3,3-difluoro-GABA, an isomer of difluoro GABAs (Kondratov et al., 2015).
  • Electrochemical Reduction: The electrochemical behavior of difluoroacetic ethyl ester has been studied, highlighting its reduction at a mercury cathode and the cleavage of the C-F bond, contributing to the understanding of its electrochemical properties (Inesi & Rampazzo, 1974).
  • As a Building Block Precursor: Ethyl-2,2-difluoro-2-trimethylsilylacetate, prepared from ethyl-2-chloro-2,2-difluoroacetate, serves as a difluoromethylene building block precursor, underlining its role in organic synthesis (Clavel et al., 2000).

Difluoroalkylation and Photocatalysis

  • Visible-Light-Driven Difluoroacetylation: Ethyl 2-bromo-2,2-difluoroacetate reacts with alkenes under blue light-emitting diode irradiation, demonstrating its potential in photocatalysis and difluoroalkylation (Furukawa et al., 2020).
  • Aromatic Difluoroalkylation: Ethyl 2-bromo-2,2-difluoroacetate is used in the synthesis of difluoroalkylated aromatics, a vital component in pharmaceutical and agrochemical applications. This method showcases its utility in creating structurally diverse compounds (Jung et al., 2014).

Organic Synthesis and Chemical Transformations

  • N-Formylation of Amines: Ethyl bromodifluoroacetate acts as an N-formylating agent in the copper-catalyzed N-formylation of amines, demonstrating its versatility in organic transformations (Li et al., 2018).
  • Formation of Difluoromethylated Molecules: Difluoroacetaldehyde ethyl hemiacetal, prepared from ethyl difluoroacetate, is a promising reagent for the synthesis of a wide variety of difluoromethylated compounds, underlining its significance in the field of organic chemistry (Kaneko et al., 1993).

Environmental Implications

  • Photooxidation of Fluoroacetates: The study of the Cl-initiated photooxidation of fluoroacetates, including ethyl difluoroacetate, reveals its role in the formation of fluorocarboxylic acids in the atmosphere, highlighting environmental implications (Blanco et al., 2010).

Safety And Hazards

Ethyl difluoroacetate is considered hazardous. It is flammable and can cause severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

Future Directions

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .

properties

IUPAC Name

ethyl 2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKHDVAKKLTJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060010
Record name Ethyl difluoroacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl difluoroacetate

CAS RN

454-31-9
Record name Ethyl difluoroacetate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2,2-difluoro-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2,2-difluoro-, ethyl ester
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Record name Ethyl difluoroacetate
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Record name Ethyl difluoroacetate
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Record name Ethyl difluoroacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
345
Citations
G Gorin, OR Pierce, ET McBee - Journal of the American Chemical …, 1953 - ACS Publications
… Ethyl Difluoroacetate.—The difluoroaceticacid liberated in the hydrolysis of this ester could not be determined satisfactorily by titration with alkali, due to the sensitivity of the unreacted …
Number of citations: 16 pubs.acs.org
M Bordeau, F Frébault, M Gobet, JP Picard - 2006 - Wiley Online Library
… Use of N-benzylidenebenzylamine, for instance, resulted in desilylation of 1 (forming ethyl difluoroacetate) and silylation of the starting imine at the benzylic position (compound 4).13 …
J Yamaki, T Tanaka, M Ihara, K Sato, M Egashira… - …, 2003 - jstage.jst.go.jp
… However,LiPF6/Ethyl difluoroacetate(EFA)did not show any improvement of the themaal stability.Using FTIR and XPS,the main component of SEI in the MFA electrolyte was found to be …
Number of citations: 8 www.jstage.jst.go.jp
AL Henne, MS Newman, LL Quill… - Journal Of The …, 1947 - ACS Publications
… Next, ethyl difluoroacetate was successfully condensed with ethyl acetate to yield the difluoroacetoacetate. In contrast it was not found possible to condense a trifluoro- with a di…
Number of citations: 131 pubs.acs.org
N Iwai, R Sakai, S Tsuchida, M Kitazume… - Journal of Fluorine …, 2009 - Elsevier
… We have found that ethyl difluoroacetate (DFAc) was accumulated by bacteria, giving difluoroacetic acid and then the carbon–fluorine bonds were cleaved to form fluoride ion. We have …
Number of citations: 27 www.sciencedirect.com
WP Jencks, J Carriuolo - Journal of the American Chemical …, 1961 - ACS Publications
… ethyl difluoroacetate and ethyl dichloroacetate in acetate buffer and 0.01 M ethyl difluoroacetate … Results The rates of hydrolysis of ethyl difluoroacetate at pH 4.25 and 4.93 in a series of …
Number of citations: 294 pubs.acs.org
ET McBee, OR Pierce, HW Kilbourne… - Journal of the American …, 1953 - ACS Publications
… at a temperature below which ethyl difluoroacetate reacts with itself in an excess of this ester, thus favoring the formation of a … of ethyl difluoroacetate. Other reactions of this type were …
Number of citations: 59 pubs.acs.org
T Yang, S Li, W Wang, J Lu, W Fan, X Zuo… - Journal of Power Sources, 2021 - Elsevier
… A nonflammable functional electrolyte with fluoroethylene carbonate (FEC) and ethyl difluoroacetate (EFA) solvents is developed to match the rechargeable Li-metal batteries (LMBs) …
Number of citations: 29 www.sciencedirect.com
X Li, S He, Q Song - Chemical Communications, 2021 - pubs.rsc.org
… To address these challenges, herein, we present a newly designed strategy that introduces ethyl difluoroacetate radicals through a dialkylzincs induced radical 1,6-conjugate addition …
Number of citations: 12 pubs.rsc.org
PG Blake, BF Shraydeh - International Journal of Chemical …, 1982 - Wiley Online Library
… In this work the thermal decomposition of ethyl difluoroacetate, pentafluoropropionate, and heptafluorobutyrate have been studied; the decompositions of the last two acids were also …
Number of citations: 3 onlinelibrary.wiley.com

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